molecular formula C11H19BrO2 B8221797 tert-Butyl 1-(bromomethyl)cyclopentane-1-carboxylate

tert-Butyl 1-(bromomethyl)cyclopentane-1-carboxylate

Cat. No.: B8221797
M. Wt: 263.17 g/mol
InChI Key: HWTMREYHRWRCSX-UHFFFAOYSA-N
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Description

tert-Butyl 1-(bromomethyl)cyclopentane-1-carboxylate: is an organic compound with the molecular formula C11H19BrO2. This compound is characterized by a cyclopentane ring substituted with a bromomethyl group and a tert-butyl ester group. It is commonly used in organic synthesis due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(bromomethyl)cyclopentane-1-carboxylate typically involves the bromination of a cyclopentane derivative followed by esterification. One common method includes the reaction of cyclopentane-1-carboxylic acid with bromine in the presence of a catalyst to introduce the bromomethyl group. This intermediate is then reacted with tert-butyl alcohol in the presence of an acid catalyst to form the final ester product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 1-(bromomethyl)cyclopentane-1-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Formation of substituted cyclopentane derivatives.

    Reduction: Formation of tert-Butyl 1-methylcyclopentane-1-carboxylate.

    Oxidation: Formation of cyclopentane-1-carboxylic acid derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 1-(bromomethyl)cyclopentane-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of brominated compounds on biological systems. It serves as a model compound for understanding the metabolism and toxicity of brominated organic molecules.

Medicine: The compound is explored for its potential use in drug development, particularly in the design of molecules with specific biological activities

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(bromomethyl)cyclopentane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution and addition reactions. The tert-butyl ester group provides stability and can be hydrolyzed under acidic or basic conditions to release the corresponding carboxylic acid.

Comparison with Similar Compounds

  • tert-Butyl 1-(chloromethyl)cyclopentane-1-carboxylate
  • tert-Butyl 1-(iodomethyl)cyclopentane-1-carboxylate
  • tert-Butyl 1-(hydroxymethyl)cyclopentane-1-carboxylate

Comparison: tert-Butyl 1-(bromomethyl)cyclopentane-1-carboxylate is unique due to the presence of the bromomethyl group, which is more reactive compared to its chloro and iodo counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis. The hydroxymethyl derivative, on the other hand, is less reactive but can be used in different types of reactions, such as oxidation to form aldehydes or carboxylic acids.

Properties

IUPAC Name

tert-butyl 1-(bromomethyl)cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BrO2/c1-10(2,3)14-9(13)11(8-12)6-4-5-7-11/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTMREYHRWRCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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